molecular formula C20H25NO4 B1154319 Erythristemine CAS No. 28619-41-2

Erythristemine

Cat. No.: B1154319
CAS No.: 28619-41-2
M. Wt: 343.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythristemine is an alkaloid compound isolated from the plant species Erythrina lysistemon. It is a white crystalline powder that is hygroscopic and has good solubility in water and some organic solvents. This compound is known for its weak DPPH radical scavenging properties .

Chemical Reactions Analysis

Types of Reactions: Erythristemine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the this compound molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of erythristemine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, potentially enhancing cognitive function and reducing symptoms of neurodegenerative diseases .

Biological Activity

Erythristemine, an alkaloid derived from the Erythrina species, has garnered attention due to its diverse biological activities, including hypotensive, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

Chemical Composition and Identification

This compound is primarily identified through chromatographic techniques such as UPLC-ESI-MS. It has been detected in various Erythrina species, including E. falcata and E. crista-galli. The molecular formula of this compound is C20H25O4NC_{20}H_{25}O_{4}N with a molecular ion [M+H]^+ at m/z 344. The following table summarizes the chemical constituents identified in these species:

SpeciesCompoundMolecular Formula[M+H]^+ (m/z)MS Fragmentation (m/z)
E. falcataThis compoundC20H25O4N344316, 299
E. falcata11 β-MethoxyglucoerysodineC25H33O9N492478, 316, 299
E. crista-galliErysothiopineC19H21O7NS408348, 316

Hypotensive Effects

Research indicates that this compound exhibits significant hypotensive activity. In vivo studies have demonstrated that extracts from E. falcata can lower blood pressure in animal models through mechanisms involving β-adrenergic receptors and nitric oxide pathways. A study reported a dose-dependent decrease in blood pressure following administration of this compound-containing extracts .

Antioxidant Activity

This compound has been associated with antioxidant properties, which are vital for combating oxidative stress-related diseases. Juma and Majinda isolated this compound from E. lysistemon and assessed its antioxidant capacity, indicating its potential role in protecting against cellular damage .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurological disorders such as anxiety and epilepsy. In experimental models, this compound demonstrated anxiolytic effects by increasing the time spent in open arms during elevated plus maze tests, suggesting reduced anxiety levels . Additionally, it showed anticonvulsant activity by inhibiting seizure-induced behaviors in animal models .

Case Studies

  • Hypotensive Activity : A study involving rats treated with various concentrations of E. falcata extracts showed a significant reduction in systolic and diastolic blood pressure over a controlled period. The results indicated that this compound plays a crucial role in mediating these effects through vasodilation mechanisms .
  • Neuroprotective Activity : In a controlled experiment assessing the effects of this compound on anxiety-like behavior in rodents, doses of 10 mg/kg administered orally resulted in significant reductions in anxiety indicators compared to control groups . This suggests potential therapeutic applications for anxiety disorders.

Properties

IUPAC Name

(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRZRWBQPPMSS-GKCIPKSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythristemine
Reactant of Route 2
Erythristemine
Reactant of Route 3
Erythristemine
Reactant of Route 4
Erythristemine
Reactant of Route 5
Erythristemine
Reactant of Route 6
Reactant of Route 6
Erythristemine
Customer
Q & A

Q1: What is Erythristemine and where is it found?

A1: this compound is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []

Q2: How is this compound synthesized in the laboratory?

A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining this compound for further research.

Q3: Has this compound been found in other Erythrina species?

A4: Yes, besides Erythrina lysistemon, this compound has also been isolated from Erythrina abyssinica. [] The presence of this compound in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.